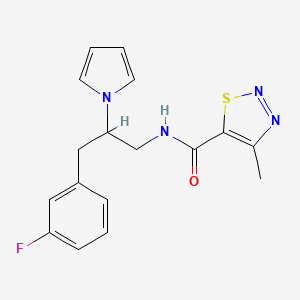
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17FN4OS and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
- Common Name: this compound
- CAS Number: 1421513-93-0
- Molecular Formula: C₁₇H₁₇FN₄OS
- Molecular Weight: 344.4 g/mol
Biological Activity Overview
The biological activity of thiadiazole derivatives has been widely studied, with a focus on their anticancer and antimicrobial properties. The specific compound discussed here is hypothesized to exhibit similar activities based on structural analogies with other thiadiazole derivatives.
Anticancer Activity
Recent studies have shown that various thiadiazole derivatives possess significant antiproliferative effects against different cancer cell lines. For example:
- A study indicated that compounds with a thiadiazole core exhibited IC₅₀ values as low as 0.28 μg/mL against breast cancer (MCF-7) and 0.52 μg/mL against lung carcinoma (A549) cell lines .
- The interaction of thiadiazoles with tubulin was explored through docking studies, revealing that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activity:
- A novel series of pyrrolyl thiadiazoles demonstrated promising results against Mycobacterium tuberculosis, showing effective inhibition .
- The broad-spectrum activity of thiadiazoles includes antibacterial and antifungal properties, making them suitable candidates for further development in antimicrobial therapy .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the presence of the fluorophenyl group and the pyrrole moiety may enhance its biological activity. The following table summarizes findings from various studies regarding the SAR of related compounds:
| Compound Structure | Biological Activity | IC₅₀ (μg/mL) | Target |
|---|---|---|---|
| Thiadiazole Derivative A | Anticancer | 0.28 (MCF-7) | Breast Cancer |
| Thiadiazole Derivative B | Anticancer | 0.52 (A549) | Lung Cancer |
| Pyrrolyl Thiadiazole C | Antimycobacterial | - | Mycobacterium tuberculosis |
| Thiadiazole Derivative D | Antibacterial | - | Various Bacteria |
Case Studies
- Cytotoxicity Assessment : In vitro cytotoxicity assays using the MTT method demonstrated that several thiadiazole derivatives induced apoptosis in cancer cell lines without affecting normal cells . This selectivity is crucial for developing safe therapeutic agents.
- Mechanistic Studies : Docking studies revealed that certain thiadiazoles bind effectively to tubulin at the colchicine binding site, inhibiting microtubule assembly and leading to G2/M phase arrest in cell cycles . This mechanism underlies their potential as anticancer agents.
科学研究应用
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. The specific compound has shown promise in inhibiting cancer cell growth through several mechanisms:
-
Mechanisms of Action :
- Inhibition of DNA and RNA synthesis without affecting protein synthesis.
- Interaction with key kinases involved in tumorigenesis.
- Potential as phosphodiesterase inhibitors and histone deacetylase inhibitors.
-
Case Studies :
- A study evaluating various derivatives of 1,3,4-thiadiazoles demonstrated significant cytotoxic effects against multiple cancer cell lines, including human hepatocellular carcinoma and lung cancer cells. The compound exhibited growth inhibition percentages that suggest a strong potential for further development as an anticancer agent .
Other Biological Activities
Beyond its anticancer properties, N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may possess a range of other pharmacological activities:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit antifungal and antibacterial properties, making them candidates for treating infectious diseases .
- Anti-inflammatory Effects : Research indicates that compounds within this class could serve as anti-inflammatory agents, which is crucial for managing chronic inflammatory conditions .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic compounds. The structural framework allows for modifications that can enhance biological activity or reduce toxicity.
属性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4OS/c1-12-16(24-21-20-12)17(23)19-11-15(22-7-2-3-8-22)10-13-5-4-6-14(18)9-13/h2-9,15H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQASDGTRISFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













